17-Keto drospirenone

Catalog No.
S1790818
CAS No.
116298-21-6
M.F
C21H26O2
M. Wt
310.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Keto drospirenone

CAS Number

116298-21-6

Product Name

17-Keto drospirenone

IUPAC Name

(1R,2R,4R,10R,11S,14S,16S,18S,19S)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione

Molecular Formula

C21H26O2

Molecular Weight

310.43

InChI

InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C

Synonyms

(6R,7R,8R,9S,10R,13S,14S,15S,16S)-6,7,8,9,11,12,13,14,15,16,20,21-Dodecahydro-10,13-dimethyl-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-3,17(2H,10H)-dione
  • Mechanism of action

    Researchers are interested in understanding how drospirenone exerts its effects. Studies have explored its interaction with progesterone receptors and its anti-mineralocorticoid and antiandrogenic properties [].

  • Efficacy in contraception

    Clinical trials have investigated the effectiveness of drospirenone-containing COCs in preventing pregnancy. These studies assess factors like ovulation suppression, cycle control, and bleeding patterns [].

  • Impact on blood pressure

    Drospirenone has weak antimineralocorticoid activity, which can potentially influence blood pressure. Research has examined its effects on blood pressure control in women with hypertension or at risk of developing it [].

  • Metabolic effects

    Some studies have explored the metabolic effects of drospirenone-containing COCs, including their impact on lipid profiles, carbohydrate metabolism, and body weight [].

  • Safety profile

    Understanding the potential side effects of drospirenone is crucial. Research explores risks like blood clots, venous thromboembolism, and potential interactions with other medications [].

17-Keto drospirenone is a synthetic steroid and a derivative of 17α-spirolactone, primarily recognized for its progestogenic, anti-mineralocorticoid, and anti-androgenic properties. It is structurally similar to spironolactone, an aldosterone antagonist, and is characterized by its unique chemical configuration that includes a keto group at the 17 position. This compound is widely utilized in oral contraceptive formulations due to its ability to suppress ovulation by inhibiting the release of follicle-stimulating hormone and luteinizing hormone .

17-Keto drospirenone is not intended to have any biological activity. Research on its mechanism of action is not applicable.

The safety profile of 17-Keto drospirenone has not been extensively studied. Due to its structural similarity to drospirenone, it is possible that it may share some of its side effects. However, more research is needed to determine the specific risks associated with 17-Keto drospirenone [].

, including:

  • Oxidation: The precursor compounds undergo oxidation reactions to introduce the keto group at the 17 position. This can be achieved using various oxidants such as chromium-based reagents .
  • Hydrolysis: The transformation of lactone intermediates into drospirenone involves hydrolysis steps that are crucial for activating the desired functional groups .
  • Dehydration: Certain synthetic routes may require dehydration steps to eliminate water and drive the formation of double bonds within the steroid structure .

17-Keto drospirenone exhibits significant biological activities:

  • Progestogenic Activity: It functions as a progestin, mimicking the effects of natural progesterone, which is essential for regulating menstrual cycles and maintaining pregnancy.
  • Anti-mineralocorticoid Effects: The compound acts on mineralocorticoid receptors, leading to increased sodium excretion and decreased fluid retention, which is beneficial in managing conditions like hypertension .
  • Anti-androgenic Properties: Drospirenone has been shown to inhibit androgen receptors, providing therapeutic benefits in conditions exacerbated by androgens, such as acne and hirsutism .

The synthesis of 17-keto drospirenone can be accomplished through various methods:

  • Regioselective Synthesis: This method utilizes specific reagents to selectively introduce functional groups at desired positions on the steroid backbone. For instance, propargyl alcohol anion addition to intermediates can yield the 17-keto derivative .
  • Multi-step Synthesis: Involves several sequential reactions including oxidation, hydrolysis, and dehydration to achieve the final product. Key intermediates are often formed through carefully controlled reactions using catalysts like palladium or rhodium .
  • Use of Organic Acids: Acidification processes using organic acids such as acetic acid can facilitate the conversion of intermediates into drospirenone .

17-Keto drospirenone is primarily used in:

  • Oral Contraceptives: It is a key ingredient in combination contraceptive pills due to its ability to prevent ovulation and regulate menstrual cycles.
  • Hormonal Replacement Therapy: Its progestogenic properties make it suitable for use in hormone replacement therapies for menopausal women.
  • Treatment of Acne and Hirsutism: Due to its anti-androgenic effects, it is employed in dermatological treatments aimed at reducing androgen-related skin conditions .

Research indicates that 17-keto drospirenone interacts with various biological systems:

  • Serum Protein Binding: The compound binds predominantly to serum albumin (95% to 97%), with minimal binding to sex hormone-binding globulin. This characteristic influences its pharmacokinetics and bioavailability .
  • Metabolism: Drospirenone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of inactive metabolites which are subsequently excreted .
  • Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful consideration during concurrent therapy .

Several compounds exhibit similarities to 17-keto drospirenone, particularly in their structural features and biological activities. Here are some notable comparisons:

Compound NameStructural SimilarityProgestogenic ActivityAnti-androgenic ActivityUnique Features
SpironolactoneAldosterone antagonistModerateHighPrimarily used for hypertension management
NorethisteroneNortestosterone derivativeHighLowFirst-generation progestin
LevonorgestrelGonane derivativeVery highLowCommonly used in contraceptives
DienogestNortestosterone derivativeModerateModerateLacks glucocorticoid activity

Uniqueness of 17-Keto Drospirenone

What sets 17-keto drospirenone apart from these compounds is its balanced profile of progestogenic potency combined with significant anti-mineralocorticoid and anti-androgenic effects. Unlike many other progestins, it does not exhibit estrogenic or significant glucocorticoid activity, making it a favorable option for patients requiring hormonal regulation without adverse metabolic effects .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2.9

Wikipedia

17-keto drospirenone

Dates

Modify: 2024-04-14

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